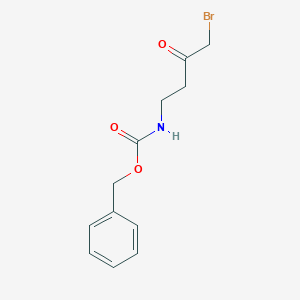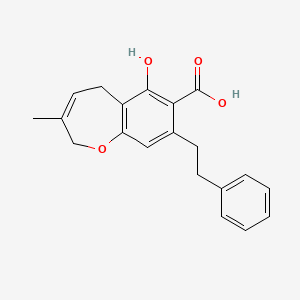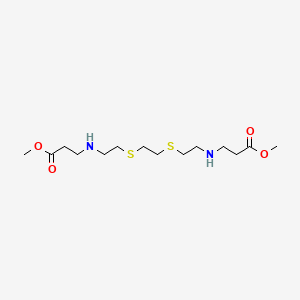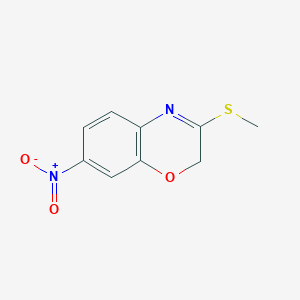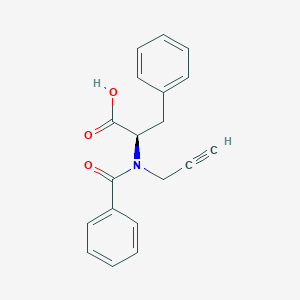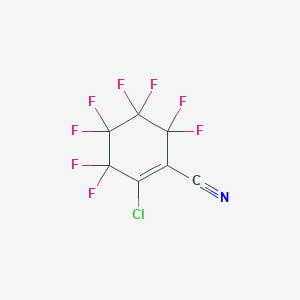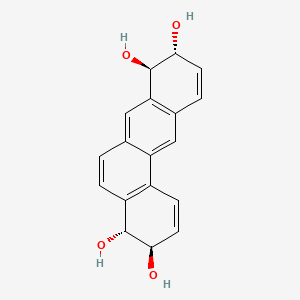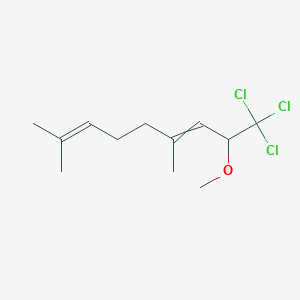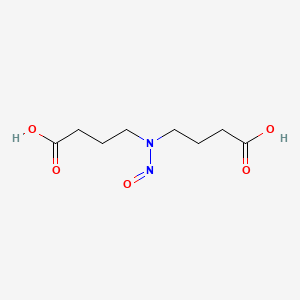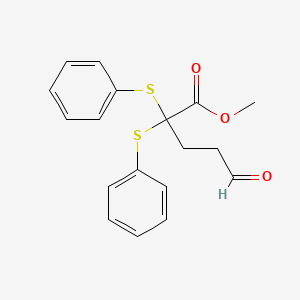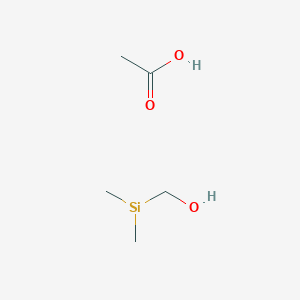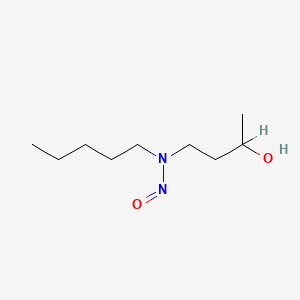![molecular formula C20H18N2O3 B14427071 N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide CAS No. 83633-14-1](/img/structure/B14427071.png)
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety substituted with dimethoxy groups, linked to a phenylprop-2-enamide structure. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Coupling with Phenylprop-2-enamide: The final step involves coupling the dimethoxyisoquinoline with phenylprop-2-enamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isoquinoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline and phenylprop-2-enamide derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylprop-2-enamide structure may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]but-2-enamide: Similar structure with a but-2-enamide group.
Uniqueness
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide stands out due to its specific combination of the isoquinoline and phenylprop-2-enamide moieties, which confer unique chemical and biological properties. Its distinct structure allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
83633-14-1 |
|---|---|
Formule moléculaire |
C20H18N2O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[4-(6,7-dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-4-19(23)22-15-7-5-13(6-8-15)20-16-12-18(25-3)17(24-2)11-14(16)9-10-21-20/h4-12H,1H2,2-3H3,(H,22,23) |
Clé InChI |
LPPZSTSNMZJAER-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN=C2C3=CC=C(C=C3)NC(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


